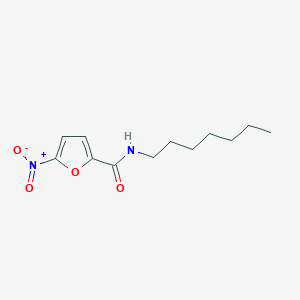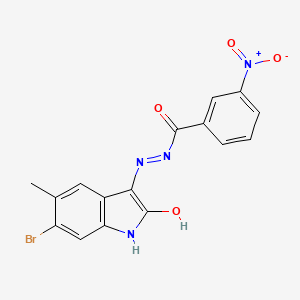
N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxybenzyl group, a nitropyrazole ring, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acetamide Formation: The nitrated pyrazole is reacted with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 4-Hydroxy-benzyl derivative, 4-Carboxy-benzyl derivative
Reduction: 5-Amino-3-methyl-pyrazole derivative
Substitution: Various substituted benzyl derivatives
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
N-(4-Methoxy-benzyl)-2-(3-nitro-pyrazol-1-yl)-acetamide: Lacks the methyl group on the pyrazole ring.
N-(4-Methoxy-benzyl)-2-(5-methyl-pyrazol-1-yl)-acetamide: Lacks the nitro group on the pyrazole ring.
N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(4-Methoxy-benzyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H16N4O4 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H16N4O4/c1-10-7-13(18(20)21)16-17(10)9-14(19)15-8-11-3-5-12(22-2)6-4-11/h3-7H,8-9H2,1-2H3,(H,15,19) |
InChI 键 |
IUOKXWYHTHMGEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
溶解度 |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694755.png)


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11694765.png)
![(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)
![(2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11694789.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)

![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)
![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694816.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)

